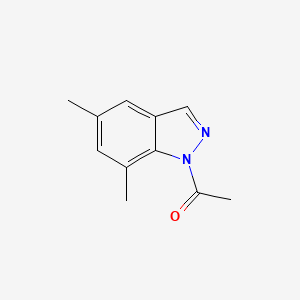
2-(Quinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(キノリン-3-イル)アセトアミドは、複素環式芳香族有機化合物のクラスであるキノリンファミリーに属する化合物です。キノリン誘導体は、幅広い生物学的活性で知られており、医薬品、農業、材料科学など、さまざまな分野で使用されています。2-(キノリン-3-イル)アセトアミドの構造は、キノリン環がアセトアミド基に結合したものであり、さまざまな化学反応や用途に適した汎用性の高い化合物となっています。
準備方法
合成経路と反応条件
2-(キノリン-3-イル)アセトアミドの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、キノリン-3-カルボン酸とアンモニアまたはアミンを反応させて対応するアミドを生成する方法です。 この反応は通常、チオニルクロリドまたはオキシ塩化リンなどの脱水剤を使用する必要があり、アミド結合の形成を促進します .
別の方法では、アルミニウムクロリドなどの触媒の存在下で、キノリンを無水酢酸で直接アシル化する方法があります。 この方法は、その簡便さと高収率が有利です .
工業生産方法
2-(キノリン-3-イル)アセトアミドの工業生産は、多くの場合、上記の方法を使用した大規模合成を伴います。方法の選択は、コスト、原料の入手可能性、および最終製品の必要な純度などの要因によって異なります。 連続フロー反応器と自動合成システムは、生産プロセスを最適化し、品質の一貫性を確保するために一般的に使用されます .
化学反応の分析
反応の種類
2-(キノリン-3-イル)アセトアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、キノリン-3-カルボン酸に酸化することができます.
還元: この化合物の還元は、水素化リチウムアルミニウムなどの還元剤を使用して、2-(キノリン-3-イル)エチルアミンを生成することができます.
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカン。
生成される主な生成物
酸化: キノリン-3-カルボン酸。
還元: 2-(キノリン-3-イル)エチルアミン。
置換: 2-(キノリン-3-イル)アセトアミドのN-アルキル化誘導体。
科学研究の用途
2-(キノリン-3-イル)アセトアミドは、科学研究で幅広い用途があります。
科学的研究の応用
2-(Quinolin-3-yl)acetamide has a wide range of applications in scientific research:
作用機序
2-(キノリン-3-イル)アセトアミドの作用機序は、用途によって異なります。医薬品化学では、この化合物は、酵素や受容体を含むさまざまな分子標的に作用することが知られています。 たとえば、DNA複製や細胞分裂に不可欠なトポイソメラーゼ酵素の活性を阻害できます . この阻害は、癌細胞の増殖の抑制につながる可能性があります。さらに、この化合物は微生物のタンパク質に結合し、その機能を阻害し、抗菌効果をもたらします。
類似の化合物との比較
2-(キノリン-3-イル)アセトアミドは、次のような他のキノリン誘導体と比較できます。
キノリン-3-カルボン酸: 構造は似ていますが、アミド基がないため、特定の化学反応では汎用性が劣ります。
2-(キノリン-3-イル)エチルアミン: 2-(キノリン-3-イル)アセトアミドの還元形態であり、反応性と用途が異なります。
N-アルキル化キノリン誘導体: これらの化合物は、追加のアルキル基を持っており、生物学的活性と溶解性を高めることができます。
2-(キノリン-3-イル)アセトアミドの独自性は、キノリン環とアセトアミド基の組み合わせにあり、さまざまな用途で役立つ反応性と安定性のバランスを提供しています。
類似化合物との比較
2-(Quinolin-3-yl)acetamide can be compared with other quinoline derivatives such as:
Quinoline-3-carboxylic acid: Similar in structure but lacks the amide group, making it less versatile in certain chemical reactions.
2-(Quinolin-3-yl)ethylamine: A reduced form of this compound, which has different reactivity and applications.
N-alkylated quinoline derivatives: These compounds have additional alkyl groups, which can enhance their biological activity and solubility.
The uniqueness of this compound lies in its combination of the quinoline ring and the acetamide group, providing a balance of reactivity and stability that is valuable in various applications.
特性
CAS番号 |
21863-59-2 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
2-quinolin-3-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-5-9-3-1-2-4-10(9)13-7-8/h1-5,7H,6H2,(H2,12,14) |
InChIキー |
YBHVIOULDBGUBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)




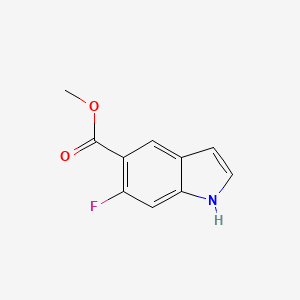
![Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-](/img/structure/B11906787.png)

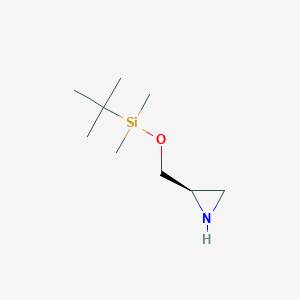
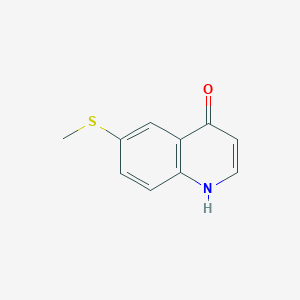
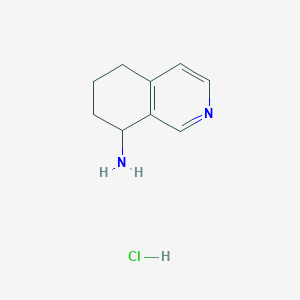
![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)
